molecular formula C6H11FN2O B1475754 4-fluoro-N-methylpyrrolidine-2-carboxamide CAS No. 2097943-94-5

4-fluoro-N-methylpyrrolidine-2-carboxamide

Cat. No. B1475754
CAS RN: 2097943-94-5
M. Wt: 146.16 g/mol
InChI Key: SYIFYHHTHLJWEZ-UHFFFAOYSA-N
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Description

“4-fluoro-N-methylpyrrolidine-2-carboxamide” is a chemical compound with the CAS Number: 1841367-71-2 . It is also known as (2S,4R)-4-fluoro-N-methylpyrrolidine-2-carboxamide hydrochloride . The compound is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the literature, pyrrolidine compounds are known for their versatility in chemical reactions . They can be involved in various reactions due to their nitrogen heterocycle and the possibility of functionalization .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 182.63 .

Scientific Research Applications

  • Synthetic Utility in Medicinal Chemistry :

    • 4-Fluoropyrrolidine derivatives are noted for their role in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. They serve as valuable synthons for the preparation of compounds like 4-fluoropyrrolidine-2-carboxamides and -N-methoxy-N-methylcarboxamide (Weinreb amide). Their utility is highlighted by their high yields and ease of preparation, making them important for the development of medicinal applications (Singh & Umemoto, 2011).
  • Role in Cancer Treatment and Drug Discovery :

    • Compounds derived from 4-fluoro-N-methylpyrrolidine-2-carboxamide have been studied for their potential in treating cancer. For instance, certain substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides show promising activity as Met kinase inhibitors, with some advancing into clinical trials (Schroeder et al., 2009).
    • Another application is found in the optimization of benzimidazole carboxamide poly(ADP-ribose) polymerase (PARP) inhibitors. Compounds like (S)-2-(2-fluoro-4-(pyrrolidin-2-yl)phenyl)-1H-benzimidazole-4-carboxamide show excellent enzyme potency and have been tested for their efficacy in various cancer models (Penning et al., 2010).
  • Antibacterial Applications :

    • Research has also explored the antibacterial properties of certain this compound derivatives. For instance, specific compounds have been identified as more effective than established antibacterial drugs like enoxacin (Egawa et al., 1984).
  • Antidiabetic Potential :

    • A study on quinoline-fluoroproline amide hybrids revealed that certain this compound analogs show promising antidiabetic activity. These compounds were compared to the standard drug acarbose and demonstrated comparable inhibition of α-amylase, suggesting their potential as antidiabetic agents (Ganesan et al., 2020).

Future Directions

The future directions for “4-fluoro-N-methylpyrrolidine-2-carboxamide” and similar compounds lie in their potential for drug discovery and development. Pyrrolidine compounds are promising scaffolds for the design of new compounds with different biological profiles . Their versatility and the possibility of generating structural diversity make them valuable tools in medicinal chemistry .

properties

IUPAC Name

4-fluoro-N-methylpyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11FN2O/c1-8-6(10)5-2-4(7)3-9-5/h4-5,9H,2-3H2,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYIFYHHTHLJWEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CC(CN1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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